![molecular formula C16H23ClN2 B14233604 1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 796738-88-0](/img/structure/B14233604.png)
1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method involves the reaction of 1-butylimidazole with 4-ethenylbenzyl chloride under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted imidazolium salts.
科学的研究の応用
1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery systems.
作用機序
The mechanism of action of 1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The imidazolium cation can form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability. These interactions can enhance the solubility of certain compounds and facilitate various chemical reactions .
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium acetate
Comparison
Compared to similar compounds, 1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has unique properties due to the presence of the ethenylphenyl group. This group can enhance the compound’s ability to participate in polymerization reactions and improve its thermal stability .
特性
CAS番号 |
796738-88-0 |
|---|---|
分子式 |
C16H23ClN2 |
分子量 |
278.82 g/mol |
IUPAC名 |
1-butyl-3-[(4-ethenylphenyl)methyl]-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C16H22N2.ClH/c1-3-5-10-17-11-12-18(14-17)13-16-8-6-15(4-2)7-9-16;/h4,6-9,11-12H,2-3,5,10,13-14H2,1H3;1H |
InChIキー |
JHEPTULJIBDAMX-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+]1CN(C=C1)CC2=CC=C(C=C2)C=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


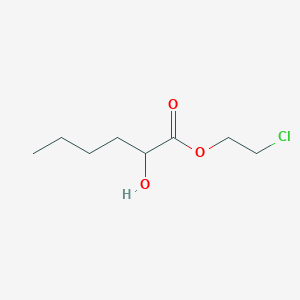
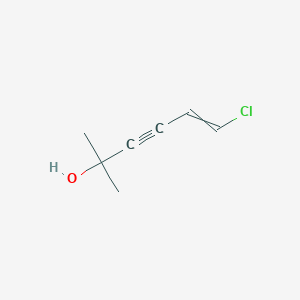
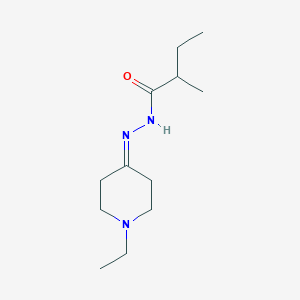
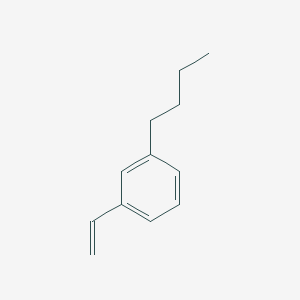
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)
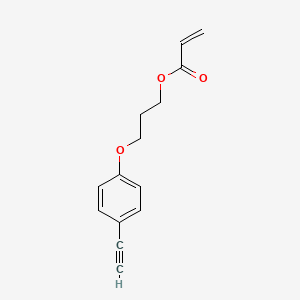
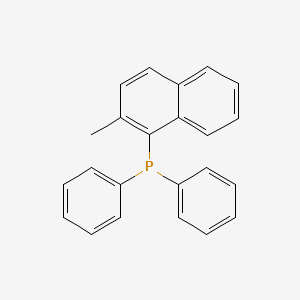
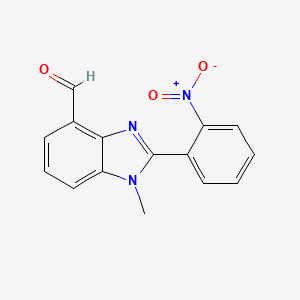
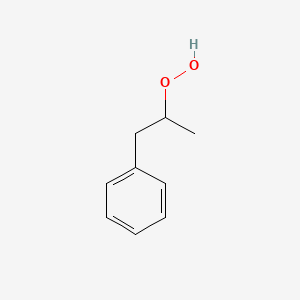
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
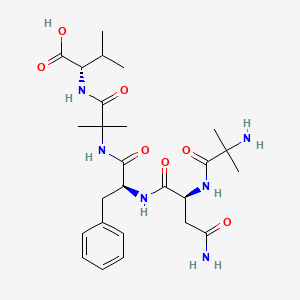
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)
